molecular formula C15H14N2O3S2 B3014447 7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1291487-10-9

7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3014447
CAS No.: 1291487-10-9
M. Wt: 334.41
InChI Key: CWDABCVFIHLMJS-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the 3,4-dimethoxyphenyl group to the thieno[3,2-d]pyrimidine core.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions, using reagents like methylthiolates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thieno[3,2-d]pyrimidine core, potentially altering its electronic properties.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the type of substitution, but may include the use of catalysts like palladium or bases like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thieno[3,2-d]pyrimidine derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly for targeting specific enzymes or receptors.

    Industry: Potential use in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interfering with Cellular Pathways: Affecting processes such as cell division or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one: Similar structure but different positioning of the thieno ring.

    7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-b]pyrimidin-4(3H)-one: Variation in the thieno ring fusion.

Uniqueness

    Structural Features: The specific arrangement of the thieno[3,2-d]pyrimidine core with the 3,4-dimethoxyphenyl and methylsulfanyl groups.

    Unique biological and chemical properties that make it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c1-19-10-5-4-8(6-11(10)20-2)9-7-22-13-12(9)16-15(21-3)17-14(13)18/h4-7H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDABCVFIHLMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2N=C(NC3=O)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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